2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Description
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes an amino group, an ethoxy group, and a trifluoromethyl group attached to a pyrrolidinyl ring
Properties
IUPAC Name |
2-amino-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)3-4-14(6-8)7(15)5-13/h2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHWFJUKBJKFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. One common approach is the cyclization of a suitable precursor containing the ethoxy and trifluoromethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism would vary based on the context of its application.
Comparison with Similar Compounds
3-Ethoxy-3-(trifluoromethyl)pyrrolidine: Similar structure but lacks the amino group.
2-Aminoethan-1-one: Similar amino group but lacks the pyrrolidinyl ring and trifluoromethyl group.
Uniqueness: 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is unique due to the combination of its amino group, ethoxy group, and trifluoromethyl group on the pyrrolidinyl ring, which imparts distinct chemical and physical properties compared to its similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
